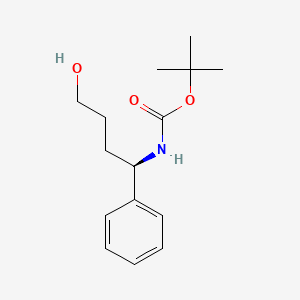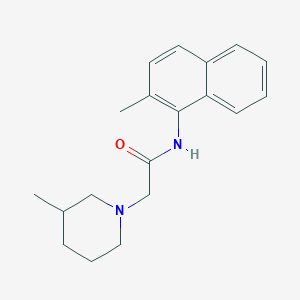
tert-butyl (R)-(4-hydroxy-1-phenylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate: is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a butyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used include triethylamine or pyridine .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted carbamates or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: Its stability and ability to release active amines under specific conditions make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is used in the production of polymers and coatings. Its ability to form stable carbamate linkages is exploited in the manufacture of high-performance materials .
Wirkmechanismus
The mechanism of action of tert-butyl ®-(4-hydroxy-1-phenylbutyl)carbamate involves the formation of carbamate linkages with target molecules. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. In enzymatic reactions, the compound can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl (substituted benzamido)phenylcarbamate
Comparison: tert-Butyl ®-(4-hydroxy-1-phenylbutyl)carbamate is unique due to the presence of the hydroxy and phenyl groups, which provide additional functionalization and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in applications requiring selective reactivity and stability .
Eigenschaften
Molekularformel |
C15H23NO3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-4-hydroxy-1-phenylbutyl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(10-7-11-17)12-8-5-4-6-9-12/h4-6,8-9,13,17H,7,10-11H2,1-3H3,(H,16,18)/t13-/m1/s1 |
InChI-Schlüssel |
HGZKSUJSMKVWGV-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCCO)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)

![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)


![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)

